
N-(2-methyl-2-(thiophen-3-yl)propyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methyl-2-(thiophen-3-yl)propyl)furan-3-carboxamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to selectively destroy dopaminergic neurons in the brain. This compound has been used to model Parkinson's disease in animals and has been instrumental in advancing our understanding of the mechanisms underlying this debilitating condition.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Thiophene derivatives, including our compound of interest, have captured the interest of medicinal chemists. These compounds exhibit a variety of biological effects, making them valuable for drug development. Notably, molecules containing the thiophene ring system have demonstrated properties such as:
- Anticancer Activity : Some thiophene-based compounds show promise as potential anticancer agents .
- Anti-Inflammatory Effects : Thiophenes possess anti-inflammatory properties, which could be harnessed for therapeutic purposes .
- Antimicrobial Properties : Certain thiophene derivatives exhibit antimicrobial activity .
- Antihypertensive and Anti-Atherosclerotic Effects : The thiophene ring system has been associated with these cardiovascular benefits .
- Organic Light-Emitting Diodes (OLEDs) : The incorporation of thiophene derivatives enhances the performance of OLEDs, leading to brighter and more energy-efficient displays .
Corrosion Inhibition
Thiophene derivatives find use as corrosion inhibitors in industrial chemistry and material science. Their ability to protect metals from corrosion makes them valuable in various applications .
Synthetic Chemistry and Heterocyclization
The synthesis of thiophene derivatives involves several key reactions:
- Gewald Reaction : A condensation reaction that produces aminothiophene derivatives by combining sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
- Paal–Knorr Reaction : This condensation reaction involves 1,4-dicarbonyl compounds and phosphorus pentasulfide (P4S10) as sulfurizing agents .
Fungicidal Activity
While not directly related to our compound, other thiophene derivatives have shown fungicidal activity. For instance, N-(thiophen-2-yl) nicotinamide derivatives exhibited excellent fungicidal effects against cucumber downy mildew .
Biological Potential
Although specific to indole derivatives, it’s worth noting that indolyl and oxochromenyl xanthenone derivatives have been studied for their anti-HIV-1 properties . While this isn’t directly related to our compound, it highlights the diverse biological potential of heterocyclic molecules.
properties
IUPAC Name |
N-(2-methyl-2-thiophen-3-ylpropyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-13(2,11-4-6-17-8-11)9-14-12(15)10-3-5-16-7-10/h3-8H,9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJYMTOCMFCTQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=COC=C1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-2-(thiophen-3-yl)propyl)furan-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

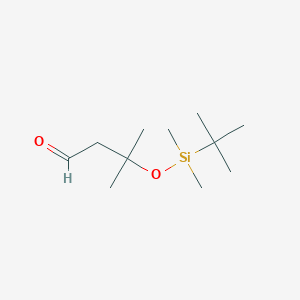
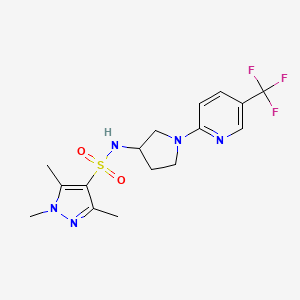
![2,4-Bis(trifluoromethyl)-7-[4-(trifluoromethyl)phenoxy]-1,8-naphthyridine](/img/structure/B2500169.png)

![N-(3-(ethyl(phenyl)amino)propyl)-4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2500172.png)
![N-benzyl-4-[3-(propionylamino)pyridin-2-yl]benzamide](/img/structure/B2500173.png)
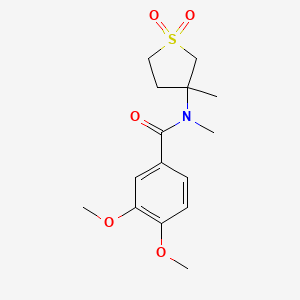
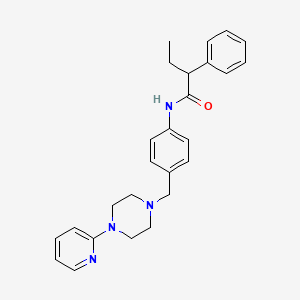
![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2500176.png)
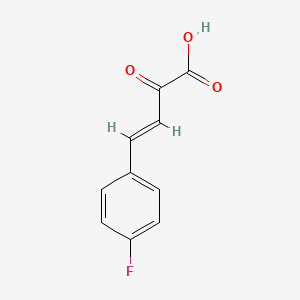
![6-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2500178.png)
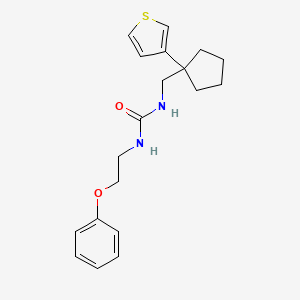
![(Z)-2-[4-(4-chlorophenyl)-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazol-3-yl]-N,N-dimethyl-2-nitroethenamine](/img/structure/B2500181.png)
![1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2500188.png)